Cas no 2418709-01-8 (tert-butyl 4-3-amino-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate)

2418709-01-8 structure
Nom du produit:tert-butyl 4-3-amino-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate
Numéro CAS:2418709-01-8
Le MF:C16H25N3O2S
Mégawatts:323.453602552414
CID:5678530
PubChem ID:165845536
tert-butyl 4-3-amino-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate
- EN300-26626002
- 2418709-01-8
- tert-butyl 4-3-amino-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate
-
- Piscine à noyau: 1S/C16H25N3O2S/c1-16(2,3)21-15(20)19-6-4-18(5-7-19)14-9-12(11-22)8-13(17)10-14/h8-10,22H,4-7,11,17H2,1-3H3
- La clé Inchi: REGYMYYEPVVNDR-UHFFFAOYSA-N
- Sourire: SCC1=CC(=CC(=C1)N1CCN(C(=O)OC(C)(C)C)CC1)N
Propriétés calculées
- Qualité précise: 323.16674822g/mol
- Masse isotopique unique: 323.16674822g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 22
- Nombre de liaisons rotatives: 4
- Complexité: 378
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 59.8Ų
- Le xlogp3: 2.1
tert-butyl 4-3-amino-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26626002-10.0g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 95.0% | 10.0g |
$9939.0 | 2025-03-20 | |
Enamine | EN300-26626002-0.5g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 95.0% | 0.5g |
$2219.0 | 2025-03-20 | |
Enamine | EN300-26626002-5g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 5g |
$6702.0 | 2023-09-12 | ||
Enamine | EN300-26626002-10g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 10g |
$9939.0 | 2023-09-12 | ||
Enamine | EN300-26626002-1.0g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 95.0% | 1.0g |
$2311.0 | 2025-03-20 | |
Enamine | EN300-26626002-5.0g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 95.0% | 5.0g |
$6702.0 | 2025-03-20 | |
Enamine | EN300-26626002-2.5g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 95.0% | 2.5g |
$4530.0 | 2025-03-20 | |
Enamine | EN300-26626002-0.05g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 95.0% | 0.05g |
$1942.0 | 2025-03-20 | |
Enamine | EN300-26626002-0.1g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 95.0% | 0.1g |
$2034.0 | 2025-03-20 | |
Enamine | EN300-26626002-0.25g |
tert-butyl 4-[3-amino-5-(sulfanylmethyl)phenyl]piperazine-1-carboxylate |
2418709-01-8 | 95.0% | 0.25g |
$2126.0 | 2025-03-20 |
tert-butyl 4-3-amino-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate Littérature connexe
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
2418709-01-8 (tert-butyl 4-3-amino-5-(sulfanylmethyl)phenylpiperazine-1-carboxylate) Produits connexes
- 861207-55-8(4-[(6-chloropyridin-3-yl)methoxy]benzonitrile)
- 699-11-6(N-(2-Bromoethyl)-aniline)
- 2247950-42-9(AHR antagonist 5 free base)
- 81377-14-2(4-Chloro-7-sulfobenzofurazan Ammonium Salt)
- 2138536-71-5(2-methyl-3-(4-methyloxolan-3-yl)oxypropane-1-sulfonyl chloride)
- 1258650-81-5(1-(5-chloropentyl)-2-methyl-1H-1,3-benzodiazole hydrochloride)
- 1806293-54-8(Ethyl 3-fluoro-2-iodopyridine-4-acetate)
- 1805350-37-1(3-Bromo-5-(difluoromethyl)-6-methylpyridine-2-acetic acid)
- 1361667-93-7(2'-Fluoro-4'-methoxy-2,3,6-trichlorobiphenyl)
- 2877673-21-5(N-cyclopropyl-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperidine-3-carboxamide)
Fournisseurs recommandés
BIOOKE MICROELECTRONICS CO.,LTD
Membre gold
Fournisseur de Chine
Réactif

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Hebei Ganmiao New material Technology Co., LTD
Membre gold
Fournisseur de Chine
Lot

Handan Zechi Trading Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Nanjing Jubai Biopharm
Membre gold
Fournisseur de Chine
Lot
